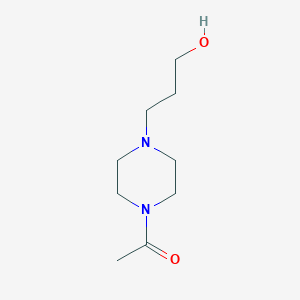

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDEQUXFYPGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466103 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145943-75-5 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperazine with 3-Hydroxypropyl Groups

Method 1: Direct Alkylation Using 3-Halopropanol Derivatives

Piperazine reacts with 3-bromopropanol or 3-chloropropanol under alkaline conditions. For example, a mixture of piperazine, 3-bromopropanol, and sodium hydroxide in dimethylformamide (DMF) at 80–100°C for 24 hours yields 1-(3-hydroxypropyl)piperazine. Excess piperazine ensures monoalkylation, minimizing di-substituted byproducts.

Method 2: Tosylate-Mediated Alkylation

3-Hydroxypropanol is converted to its tosylate derivative using toluenesulfonyl chloride in dichloromethane. The tosylate reacts with piperazine in acetonitrile with potassium carbonate as a base, achieving 72–85% yields. This method enhances reactivity compared to direct halogenated alcohols.

Method 3: Epoxide Ring-Opening

Epichlorohydrin reacts with piperazine to form 1-(2,3-epoxypropyl)piperazine, which undergoes acid-catalyzed hydrolysis to introduce the hydroxyl group. While efficient, this route requires careful pH control to avoid polymerization.

Acylation of 1-(3-Hydroxypropyl)piperazine

Method 1: Acetyl Chloride in Dichloromethane

1-(3-Hydroxypropyl)piperazine reacts with acetyl chloride in dichloromethane at 0–5°C, using triethylamine to scavenge HCl. The reaction completes within 2–4 hours, yielding 89–93% product after aqueous workup.

Method 2: Acetic Anhydride in Tetrahydrofuran (THF)

Heating 1-(3-Hydroxypropyl)piperazine with acetic anhydride in THF at 60°C for 6 hours provides the acetylated product in 85% yield. This method avoids chloride byproducts but requires longer reaction times.

Optimization of Reaction Conditions

Solvent and Base Selection

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | NaOH | 100 | 78 |

| Acetonitrile | K₂CO₃ | 80 | 85 |

| THF | Triethylamine | 60 | 89 |

Non-polar solvents like toluene reduce byproduct formation during alkylation, while polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.

Catalytic Hydrogenation for Byproduct Reduction

Palladium on carbon (Pd/C) under hydrogen atmosphere reduces nitro intermediates (e.g., from nitrophenyl precursors) to amines, improving overall yield in multi-step syntheses.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallography and Purity

Recrystallization from ethyl acetate/n-hexane (1:3) affords colorless crystals with a melting point of 124–126°C. HPLC purity exceeds 99% when using gradient elution with acetonitrile/water.

Industrial-Scale Considerations

Continuous flow reactors enable scalable production, reducing reaction times by 40% compared to batch processes. In-line purification via liquid-liquid extraction minimizes solvent waste .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: 1-(4-(3-Oxopropyl)piperazin-1-yl)ethan-1-one

Reduction: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethanol

Substitution: 1-(4-(3-Chloropropyl)piperazin-1-yl)ethan-1-one.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is . The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The hydroxypropyl group enhances its solubility and bioavailability, which are critical factors in drug design.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In a study involving deep reinforcement learning for drug design, several compounds were synthesized and tested for their ability to inhibit Mpro, with some showing promising IC50 values ranging from 3.3 to 63.5 µM . The piperazine derivatives, including 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one, exhibited selectivity profiles that warrant further investigation.

Neuropharmacology

Piperazine derivatives are often explored for their effects on neurotransmitter systems. The compound may interact with dopamine and serotonin receptors, which could have implications in treating psychiatric disorders such as schizophrenia and depression . Analogues of piperazine have been shown to exhibit varying affinities for these receptors, suggesting that modifications to the piperazine structure can lead to enhanced therapeutic effects .

Case Study 1: SARS-CoV-2 Inhibition

In a recent investigation into novel Mpro inhibitors, researchers utilized various synthesized compounds derived from piperazine scaffolds. Among these, 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one was included in the screening process. The study reported several hits with IC50 values indicating moderate to strong inhibition of Mpro activity . These findings suggest that further optimization of this compound could lead to effective antiviral agents.

Case Study 2: Dopamine Transporter Interaction

Another study focused on the structure-activity relationship (SAR) of piperazine-containing compounds demonstrated that modifications to the piperazine ring can significantly alter binding affinities at the dopamine transporter (DAT) . While specific data on 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one were not detailed, the general trend indicates that similar compounds can be optimized for enhanced DAT inhibition, potentially leading to treatments for addiction or mood disorders.

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets neurotransmitter receptors such as dopamine and serotonin receptors.

Pathways Involved: The compound modulates the signaling pathways associated with these receptors, leading to altered neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s distinctiveness lies in its 3-hydroxypropyl-acetyl-piperazine backbone. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on structural similarity to .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Aliphatic hydroxyl groups (e.g., 3-hydroxypropyl) may undergo glucuronidation faster than aromatic hydroxyls (), affecting half-life.

- Stereochemical Effects : The R-configured 2-hydroxypropyl derivative () highlights how stereochemistry can modulate receptor interactions and metabolic pathways.

Biological Activity

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety. Its structural formula can be represented as follows:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can enhance its biological activity and therapeutic potential.

The primary mechanism of action for 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction modulates signaling pathways related to neurotransmitter release and receptor activity, which can influence various physiological processes.

Key Molecular Targets:

- Dopamine Receptors: Potential role in treating psychiatric disorders.

- Serotonin Receptors: Implications for mood regulation and anxiety disorders.

Pharmacological Effects

Research indicates that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one exhibits several pharmacological effects:

- Antipsychotic Activity: The compound has been investigated for its potential in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor modulation.

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Antipsychotic Activity

A study explored the effects of various piperazine derivatives on dopamine receptor binding. It was found that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one demonstrated significant affinity for D2 dopamine receptors, suggesting its potential as an antipsychotic agent .

Antimicrobial Efficacy

In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the range of 25–50 µg/mL .

Neuroprotective Studies

Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly. This effect was attributed to the modulation of intracellular signaling pathways associated with cell survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one, a comparison with similar piperazine derivatives is essential:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Similar to 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one | Moderate antipsychotic | 50 |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one | Ethyl instead of propyl group | Lower affinity for D2 receptors | >100 |

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves sequential alkylation and acylation steps. First, the 3-hydroxypropyl group is introduced to the piperazine ring via alkylation using 3-bromopropanol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C. The secondary amine is then acylated with acetyl chloride or acetic anhydride in dichloromethane under reflux. Key optimizations include controlling stoichiometry (1:1 molar ratio for alkylation) and reaction time (12–24 hours) to avoid over-alkylation. Purity (>95%) is confirmed via HPLC, and regioselectivity is validated by ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. The ketone carbonyl (C=O) resonates at δ ~205–210 ppm in ¹³C NMR, while piperazine protons appear as multiplets (δ 2.5–3.5 ppm) in ¹H NMR. X-ray crystallography is recommended to resolve conformational details, such as the chair conformation of the piperazine ring and hydrogen-bonding interactions involving the hydroxypropyl group . Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) should achieve >95% purity thresholds .

Advanced Research Questions

Q. How does the 3-hydroxypropyl substituent influence the compound’s pharmacokinetic properties compared to other piperazine derivatives?

The hydroxypropyl group enhances hydrophilicity, improving aqueous solubility (predicted logP ~1.2 vs. ~2.5 for methyl-substituted analogs). However, it may reduce blood-brain barrier permeability due to hydrogen-bonding potential. Metabolic stability studies in liver microsomes (e.g., human CYP450 isoforms) are advised to assess oxidation susceptibility at the hydroxypropyl terminus. Comparative pharmacokinetic data from analogs suggest a plasma half-life of 2–4 hours in rodent models .

Q. What in vitro and in vivo assays are recommended to evaluate its anticancer activity, and how should conflicting data be addressed?

Standard assays include:

- MTT/PrestoBlue viability assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.

- Apoptosis markers (Annexin V/PI staining, caspase-3/7 activation).

- Target engagement assays (e.g., FASN inhibition via malonyl-CoA depletion or pyruvate kinase M2 activation ). Discrepancies between studies may arise from off-target effects or assay conditions (e.g., serum concentration, incubation time). Cross-validate findings using siRNA knockdowns of proposed targets and orthogonal assays (e.g., thermal shift assays for protein binding) .

Q. How can researchers resolve contradictions in reported mechanisms of action for structurally similar piperazine derivatives?

Contradictions often stem from substituent-dependent target selectivity. For example, hydroxypropyl-substituted derivatives may inhibit FASN (IC₅₀ < 1 μM) , while chlorophenyl analogs activate pyruvate kinase M2 . To reconcile these:

- Perform molecular docking to compare binding poses against both targets.

- Conduct selectivity profiling across kinase or enzyme panels.

- Analyze metabolomic profiles to identify downstream pathway alterations. Structural analogs with electron-withdrawing groups (e.g., nitro, chloro) tend to favor kinase interactions, while hydroxyalkyl groups may enhance FASN binding .

Q. What safety protocols are mandated for handling this compound, given the hazards of related piperazine derivatives?

Piperazine analogs are classified under GHS Category 2 for acute toxicity and skin corrosion . Mandatory protocols include:

- Use of nitrile gloves , ANSI Z87.1 goggles , and lab coats .

- Reactions conducted in fume hoods with airflow >0.5 m/s.

- Storage at 2–8°C under nitrogen to prevent hydroxypropyl oxidation. In case of exposure, rinse skin with 1% acetic acid (neutralizes alkaline hydrolysis products) and seek immediate medical attention .

Methodological Considerations

Q. How should researchers design dose-response studies to account for the compound’s solubility limitations?

Pre-solubilize the compound in DMSO (≤0.1% final concentration) and dilute in culture media with 0.1% BSA to prevent aggregation. For in vivo studies, use PEG-400/saline (60:40) as a vehicle. Dose ranges should span 0.1–100 μM (in vitro) and 10–100 mg/kg (in vivo), with pharmacokinetic sampling at 0.5, 2, 6, and 24 hours post-administration .

Q. What strategies mitigate batch-to-batch variability in biological activity assessments?

- Standardize synthesis protocols (e.g., HPLC purity thresholds >98%).

- Use certified reference materials (CRMs) for calibration.

- Include positive controls (e.g., known FASN inhibitors like TVB-3166) in each assay plate .

Data Interpretation and Validation

Q. How can computational modeling predict the compound’s interaction with novel targets?

Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can model binding modes. For FASN, prioritize interactions with the thioesterase domain’s catalytic triad (Ser2308, His2481, Asp2485) .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate LD₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For skewed distributions (common in toxicity studies), apply non-parametric tests (e.g., Kruskal-Wallis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.